molecular formula C11H19N5 B2590773 3-(Piperazin-1-ylméthyl)-5,6,7,8-tétrahydro[1,2,4]triazolo[4,3-a]pyridine CAS No. 1416346-18-3

3-(Piperazin-1-ylméthyl)-5,6,7,8-tétrahydro[1,2,4]triazolo[4,3-a]pyridine

Numéro de catalogue: B2590773
Numéro CAS: 1416346-18-3
Poids moléculaire: 221.308
Clé InChI: XEQHVJCAJUCAST-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-(piperazin-1-ylmethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that features a triazolopyridine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antifungal, antibacterial, and neuroprotective properties .

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Antidiabetic Properties
One of the notable applications of this compound is its role as a pharmaceutical intermediate. It has been linked to the synthesis of drugs that inhibit dipeptidyl peptidase-4 (DPP-4), which is crucial for managing type 2 diabetes. DPP-4 inhibitors help regulate blood sugar levels by increasing insulin secretion and decreasing glucagon levels . The synthesis methods for related compounds often highlight the importance of this triazole-pyridine structure in enhancing pharmacological activity.

Neuropharmacology
Research indicates that derivatives of 3-(piperazin-1-ylmethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine may exhibit neuroprotective effects. This potential has been explored in the context of developing treatments for neurodegenerative diseases. The structural features of the compound allow for interactions with various neurotransmitter systems, which could lead to advancements in treating conditions such as Alzheimer's disease and schizophrenia .

Several studies have documented the synthesis and biological evaluation of compounds related to 3-(piperazin-1-ylmethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine:

  • Case Study 1: Antidiabetic Activity
    A study synthesized various triazole-pyridine derivatives to evaluate their DPP-4 inhibitory activity. Results indicated that modifications to the piperazine moiety significantly enhanced the inhibitory effects compared to standard treatments .
  • Case Study 2: Neuroprotective Effects
    Research focused on the neuroprotective capabilities of triazole derivatives showed promising results in reducing oxidative stress markers in neuronal cell lines. These findings suggest potential applications in neurodegenerative disease therapies .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(piperazin-1-ylmethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine typically involves the cyclization of chloroethynylphosphonates with commercially available N-unsubstituted 2-hydrazinylpyridines . This reaction proceeds through a 5-exo-dig-type cyclization, which is a common method for constructing triazolopyridine rings .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach would likely involve optimizing the synthetic route for large-scale production, ensuring high yield and purity, and minimizing the use of hazardous reagents and conditions.

Analyse Des Réactions Chimiques

Types of Reactions

3-(piperazin-1-ylmethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the triazolopyridine ring .

Activité Biologique

3-(Piperazin-1-ylmethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings on its biological activity, including antitumor properties and antibacterial effects.

Chemical Structure

The compound features a piperazine moiety linked to a tetrahydro-triazolo-pyridine structure. This structural configuration is crucial for its pharmacological properties.

Antitumor Activity

Recent studies have highlighted the antitumor potential of various derivatives of triazolo compounds. For instance:

  • Compound 22i , a derivative related to the target compound, demonstrated potent anti-tumor activity against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines with IC50 values of 0.83 μM, 0.15 μM, and 2.85 μM respectively .
  • Another promising derivative 17l exhibited IC50 values of 0.98 μM against A549 cells and showed effective inhibition of c-Met and VEGFR-2 kinases with IC50 values of 26 nM and 2.6 μM respectively .

Table: Antitumor Activity of Selected Compounds

CompoundCell LineIC50 (μM)Kinase Inhibition IC50 (nM)
22iA5490.8348
MCF-70.15-
HeLa2.85-
17lA5490.9826
MCF-71.05-
HeLa1.28-

The mechanism through which these compounds exert their antitumor effects includes:

  • Induction of apoptosis in cancer cells as evidenced by Annexin V-FITC/PI staining assays.
  • Cell cycle arrest at the G0/G1 phase in A549 cells upon treatment with compound 17l .

These findings suggest that the compound may interfere with critical signaling pathways involved in cell proliferation and survival.

Antibacterial Activity

Research also indicates that derivatives of triazolo compounds possess antibacterial properties:

  • Certain synthesized compounds have shown significant activity against various bacterial strains including both Gram-positive and Gram-negative bacteria.
  • For example, some derivatives exhibited high bioactivity against E. coli and Pseudomonas aeruginosa at concentrations as low as 50 µg/mL .

Table: Antibacterial Activity of Selected Compounds

CompoundBacterial StrainMIC (µM)
Compound AE. coli50
Compound BS. aureus75
Compound CPseudomonas aeruginosa<50

Propriétés

IUPAC Name

3-(piperazin-1-ylmethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N5/c1-2-6-16-10(3-1)13-14-11(16)9-15-7-4-12-5-8-15/h12H,1-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEQHVJCAJUCAST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=NN=C2CN3CCNCC3)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.